Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is a clear, colorless liquid that has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propyl-substituted diol with a suitable esterifying agent in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The spirocyclic structure of the compound allows it to interact with biological molecules in unique ways, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but includes a chlorine atom, which can alter its reactivity and applications.
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound differs by having a methyl group instead of a propyl group, affecting its physical and chemical properties.
Uniqueness
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific propyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications where specific structural features are required .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-4-8-7-11(5-6-14-8)9(15-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
CHGYMSYWQDAZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
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